molecular formula C13H12N4 B11883528 3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine CAS No. 107351-87-1

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B11883528
CAS No.: 107351-87-1
M. Wt: 224.26 g/mol
InChI Key: UZJBSXZLYIGJOT-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups .

Scientific Research Applications

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceuticals like zolpidem.

    Imidazo[1,5-a]pyridine: Exhibits diverse pharmacological properties.

Uniqueness

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

107351-87-1

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C13H12N4/c1-17-12-11(16-13(17)14)7-10(8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16)

InChI Key

UZJBSXZLYIGJOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C3=CC=CC=C3)N=C1N

Origin of Product

United States

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